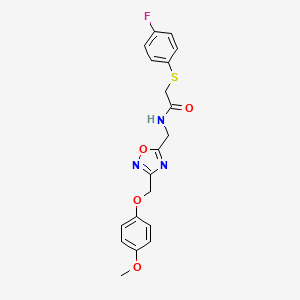
2-((4-fluorophenyl)thio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-fluorophenyl)thio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, incorporating a fluorinated phenyl group and an oxadiazole moiety, suggests diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's IUPAC name is This compound , with a molecular formula of C19H22FN3O3S. The structural features include:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thioether linkage : May influence metabolic stability and receptor interactions.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related oxadiazole derivatives have demonstrated their ability to induce apoptosis and inhibit cell proliferation through mechanisms such as DNA damage and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | HeLa | 10 | Apoptosis induction |
| Oxadiazole B | MCF7 | 15 | DNA intercalation |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
Compounds similar to this compound have shown promising antibacterial and antifungal properties. The presence of the fluorinated phenyl group is believed to enhance membrane permeability, allowing for better uptake into microbial cells.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested for related compounds, leading to downstream signaling effects that can alter cell survival pathways .
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives induce oxidative stress in cells, contributing to their anticancer effects.
Case Study 1: Antiproliferative Effects in Cancer Cells
A recent study evaluated the antiproliferative effects of a structurally similar oxadiazole derivative on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-25-14-4-6-15(7-5-14)26-11-17-22-19(27-23-17)10-21-18(24)12-28-16-8-2-13(20)3-9-16/h2-9H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXWFFZYZKUXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














